Welcome to the BenchChem Online Store!
molecular formula C8H5Br2F3O2 B8570478 2-Bromo-4-(2-bromo-1,1,2-trifluoroethoxy)phenol CAS No. 88553-93-9

2-Bromo-4-(2-bromo-1,1,2-trifluoroethoxy)phenol

Cat. No. B8570478
M. Wt: 349.93 g/mol
InChI Key: XWJAWSUWELXHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551448

Procedure details

7.2 g of bromine in 30 ml of chloroform were added dropwise, at 25° C., to a solution of 12.2 g of 4-(2-bromo-1,1,2-trifluoroethoxy)-phenol in 100 ml of anhydrous chloroform, and the mixture was stirred for 12 hours at 25° C. The solvent was removed, and the residue was distilled at 100° C./0.4 mbar to give 15.5 g of pure product.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Br:3][CH:4]([F:16])[C:5]([F:15])([F:14])[O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1>C(Cl)(Cl)Cl>[Br:1][C:9]1[CH:8]=[C:7]([O:6][C:5]([F:14])([F:15])[CH:4]([Br:3])[F:16])[CH:12]=[CH:11][C:10]=1[OH:13]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
12.2 g
Type
reactant
Smiles
BrC(C(OC1=CC=C(C=C1)O)(F)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 100° C./0.4 mbar

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC(C(F)Br)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.